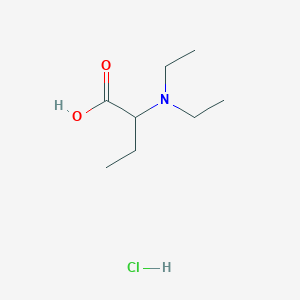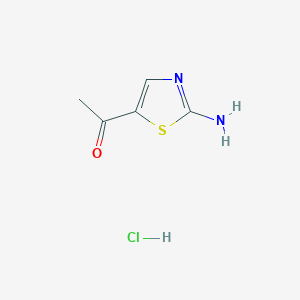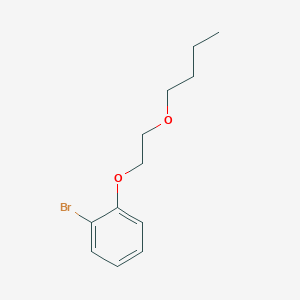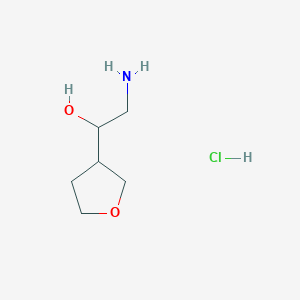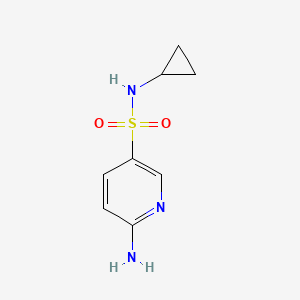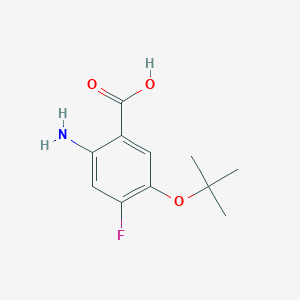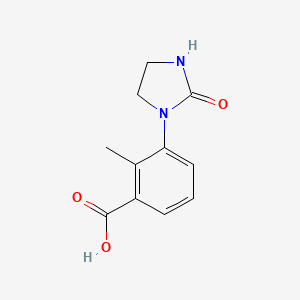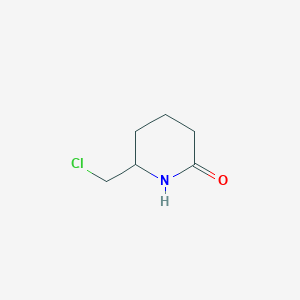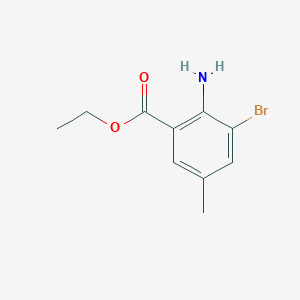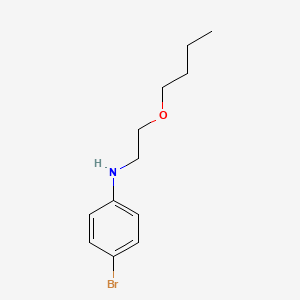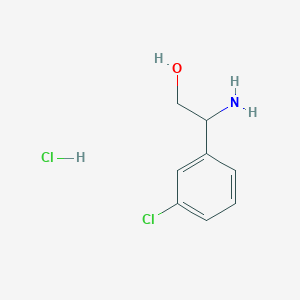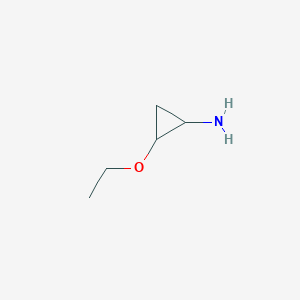![molecular formula C10H10F3N5O2 B1373681 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate CAS No. 1240529-08-1](/img/structure/B1373681.png)
2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate” is a chemical compound with the molecular formula C10H10F3N5O2 . It is a type of anthranilic diamide containing 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine .
Synthesis Analysis
The synthesis of this compound involves the design and creation of a new kind of anthranilic diamides containing 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine . The key intermediate, ethyl 5,7-dimethyl [1,2,4]triazolo [1,5-a]pyrimidine-2-carboxylate, was synthesized by applying microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound was identified by means of elemental analysis, IR, 1H NMR, and MS spectra . The molecular weight of the compound is 289.21 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the application of microwave irradiation to synthesize the key intermediate . Further details about the specific chemical reactions involved in the synthesis are not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 289.21 and a molecular formula of C10H10F3N5O2 . Further details about the physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Synthesis and Chemical Structure
- The synthesis of compounds related to 2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate involves complex processes like cyclization and rearrangement. For instance, a related compound, N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, was synthesized using a cyclization method involving Ni(NO3)2. This process resulted in molecules forming inversion dimers and layers by π-stacking interactions (Repich et al., 2017).
Chemical Reactions and Derivatives
- Various derivatives of triazolopyrimidines, which are structurally related to the target compound, have been synthesized and investigated. For example, the heterocyclization of certain thiosemicarbazides led to the formation of dimethyl-triazolopyrimidines, showcasing the versatility of these compounds in chemical synthesis (Vas’kevich et al., 2006).
Application in Agrochemistry
- Triazolopyrimidine derivatives have shown promise in agrochemical applications. For instance, certain acetohydrazone-containing triazolopyrimidine derivatives exhibited notable fungicidal activities, making them potential candidates for agricultural use (Chen et al., 2009). Another study designed and synthesized compounds with herbicidal activities, further highlighting the agrochemical potential of these derivatives (Guo-xiang, 2009).
Medicinal Chemistry and Antiproliferative Activity
- In medicinal chemistry, platinum(IV) complexes with triazolopyrimidine analogs, including 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine, have been studied for their antiproliferative activity. These complexes showed varying levels of cytotoxic activity against human cell lines, indicating potential in cancer treatment research (Łakomska et al., 2008).
Photocleavage and DNA Interaction
- Triazolopyrimidine derivatives have been investigated for their DNA photocleavage activity. This suggests a potential application in understanding and manipulating DNA structures, which can be crucial in medical research and biotechnology (Sharma et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5O2/c1-5-3-6(2)18-8(14-5)15-7(17-18)16-9(19)20-4-10(11,12)13/h3H,4H2,1-2H3,(H,16,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIBCPSFHGCSCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)NC(=O)OCC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trifluoroethyl N-{5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[1-(3-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]ethan-1-amine](/img/structure/B1373599.png)
